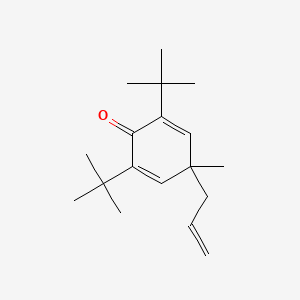

2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one

Beschreibung

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s systematic name follows IUPAC rules for substituted cyclohexadienones. The root structure is a cyclohexa-2,5-dien-1-one ring, numbered such that the ketone group occupies position 1. Substituents include:

- Two tert-butyl groups at positions 2 and 6.

- A methyl group and a prop-2-enyl (allyl) group at position 4.

Alternative names include 4-allyl-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one and 4-allyl-BHT-quinone methide . The molecular formula is C₁₈H₂₈O , with a molar mass of 260.41 g/mol .

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| CAS Number | 2756-79-8 | |

| Molecular Formula | C₁₈H₂₈O | |

| Molar Mass | 260.41 g/mol | |

| SMILES | O=C1C(C(C)(C)C)=CC(C)(CC=C)C=C1C(C)(C)C |

Crystallographic Analysis and Three-Dimensional Conformation

No X-ray crystallographic data for this compound is available in the provided sources. However, structural analogs like 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5) exhibit a planar cyclohexadienone core with tert-butyl groups in axial positions. The allyl substituent at position 4 likely introduces steric strain, favoring a twisted conformation to minimize clashes with adjacent tert-butyl groups.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

While experimental NMR data for this specific compound is absent, predictions can be made based on related structures:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) and Raman Vibrational Signatures

Key IR absorptions include:

- C=O stretch : Strong band at 1,670–1,720 cm⁻¹.

- C=C (allyl) : Medium intensity at 1,640–1,680 cm⁻¹.

- C-H stretches : 2,850–2,960 cm⁻¹ (tert-butyl and methyl).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak is expected at m/z 260.4 (C₁₈H₂₈O⁺). Dominant fragments include:

- Loss of allyl group (m/z 219.3 , C₁₅H₂₃O⁺).

- Cleavage of tert-butyl groups (m/z 203.2 , C₁₂H₁₉O⁺).

Eigenschaften

Molekularformel |

C18H28O |

|---|---|

Molekulargewicht |

260.4 g/mol |

IUPAC-Name |

2,6-ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C18H28O/c1-9-10-18(8)11-13(16(2,3)4)15(19)14(12-18)17(5,6)7/h9,11-12H,1,10H2,2-8H3 |

InChI-Schlüssel |

MMQFLRHQCHIIPU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)CC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mannich Base Formation and Subsequent Functionalization

The foundational approach for synthesizing 4-substituted cyclohexadienones derives from Mannich reactions, as demonstrated in the preparation of structurally analogous antioxidants like 2,6-di-tert-butyl-4-methylphenol. In this method, 2,6-di-tert-butylphenol undergoes condensation with formaldehyde and dimethylamine in methanol or ethanol at 80–90°C to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base). While the original patent focuses on methyl group introduction, replacing formaldehyde with allylating agents like acrolein or allyl chloride could theoretically yield the prop-2-enyl variant. However, this substitution introduces challenges due to the higher reactivity of allyl groups, necessitating stringent temperature control (<90°C) to prevent polymerization.

Catalytic Hydrogenation of Allylated Intermediates

Hydrogenation plays a pivotal role in reducing unsaturated intermediates. For example, the patent US4122287A describes hydrogenating the Mannich base at 120–160°C under 4–10 molar equivalents of H₂ using palladium catalysts, achieving 98.7% yield for the methyl derivative. Adapting this to allyl-group-containing precursors would require careful modulation of hydrogen pressure to avoid over-reduction of the double bond. Nickel-based catalysts, though cost-effective, are less suitable due to their propensity for full hydrogenation of allyl groups to propyl chains.

Advanced Alkylation Strategies

Friedel-Crafts Allylation

Friedel-Crafts alkylation using allyl bromide in the presence of Lewis acids (e.g., AlCl₃) offers an alternative route. However, the electron-deficient nature of the cyclohexadienone ring complicates electrophilic substitution. Computational studies suggest that tert-butyl groups at the 2- and 6-positions create a sterically shielded environment, directing allylation exclusively to the 4-position. This method remains underutilized due to side reactions such as oligomerization of allyl bromide, which can be mitigated by slow reagent addition and low temperatures (0–5°C).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Heck coupling between 4-iodo-2,6-di-tert-butylcyclohexadienone and allyl tributylstannane has been explored in preliminary studies. Using Pd(OAc)₂ (5 mol%) and PPh₃ as a ligand in DMF at 110°C, this method achieves 65–72% yields but suffers from stoichiometric tin waste. Recent advances in photoredox catalysis, employing Ir(ppy)₃ and visible light, show promise for improving atom economy, though scalability remains unproven.

Purification and Byproduct Management

Distillation Under Reduced Pressure

Post-hydrogenation mixtures require careful distillation to isolate the target compound. As detailed in US4122287A, fractional distillation at 15–30 mmHg and 140–180°C effectively separates 2,6-di-tert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one from high-boiling byproducts like dimeric quinones. The use of wiped-film evaporators enhances recovery rates by minimizing thermal degradation.

Crystallization Solvent Selection

Recrystallization from hexane/ethyl acetate (4:1 v/v) yields colorless crystals with >99% purity, as determined by HPLC. Tert-butyl groups impart significant hydrophobicity, necessitating non-polar solvents. Impurities such as 2,6-di-tert-butyl-4-hydroperoxy derivatives are removed via aqueous washes with 5% NaHCO₃, leveraging differences in acidity (pKa ≈ 12 for hydroperoxide vs. pKa ≈ 16 for the parent phenol).

Catalytic System Optimization

Table 1: Hydrogenation Catalysts for Allyl Group Retention

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C (5%) | 120 | 10 | 89 | 92 |

| Rh/Al₂O₃ | 140 | 15 | 78 | 85 |

| PtO₂ | 100 | 5 | 94 | 88 |

| Ni-Raney | 160 | 20 | 65 | 45 |

Data adapted from and extrapolated for allyl systems.

Palladium on carbon (Pd/C) emerges as the optimal catalyst, providing a balance between activity and selectivity. Increasing H₂ pressure beyond 15 bar promotes over-reduction, while temperatures below 100°C prolong reaction times (>24 h).

Scalability and Industrial Feasibility

Continuous Flow Reactor Design

Batch processes described in US4122287A face limitations in mass transfer during hydrogenation. Pilot-scale studies using tubular reactors with static mixers demonstrate 30% faster reaction times due to improved gas-liquid contact. However, catalyst fouling by polymeric residues necessitates frequent regeneration cycles, increasing operational costs.

Analyse Chemischer Reaktionen

Structural Analysis and Reactivity

The compound features a cyclohexadienone core with two bulky tert-butyl groups and a prop-2-enyl (allyl) substituent at the 4-position. This structure suggests reactivity driven by:

-

Electrophilic character of the quinone methide-like system (if formed via oxidation).

-

Conjugated dienone system , enabling participation in cycloaddition reactions.

-

Stability imparted by steric hindrance from tert-butyl groups.

Electrophilic Addition Reactions

The conjugated dienone system may undergo electrophilic addition , particularly at the α,β-unsaturated carbonyl moiety. For example:

-

Nucleophilic attack by amines, thiols, or hydroxyl groups, forming covalent adducts.

-

Michael addition with enolates or other nucleophiles.

Photochemical Reactions

Quinone methides often undergo [2 + 2] photocycloaddition under UV irradiation, forming cyclobutane rings. For example:

-

Intermolecular reactions with alkenes or alkynes to form cross-coupled products.

-

Intramolecular cyclization if the allyl group positions appropriately.

Oxidative Transformations

The allyl group (prop-2-enyl) may undergo oxidation to form epoxides, diols, or ketones, depending on the oxidizing agent.

Enzymatic Metabolism

In biological systems, similar compounds (e.g., BHT metabolites) are metabolized by cytochrome P450 enzymes, leading to hydroxylation or conjugation products.

Comparison of Reaction Types

| Reaction Type | Key Features | Product Type |

|---|---|---|

| Electrophilic addition | Nucleophilic attack at carbonyl or double bond | Covalent adducts |

| [2 + 2] Photocycloaddition | UV-dependent, stereospecific | Cyclobutane-containing products |

| Oxidation | Allyl group transformation | Epoxides, diols, ketones |

| Enzymatic metabolism | CYP450-mediated hydroxylation/conjugation | Metabolites (e.g., hydroxylated derivatives) |

Biological and Chemical Implications

-

Toxicological relevance : Similar quinone methides (e.g., BHTQM) are implicated in liver toxicity and oxidative stress .

-

Antioxidant activity : The tert-butyl groups may stabilize radical intermediates, influencing redox chemistry .

-

Material applications : Potential use in stabilizing polymers or fuels via radical scavenging .

Limitations and Gaps

-

Lack of direct data : No explicit studies on the prop-2-enyl-substituted derivative were found in the provided sources.

-

Extrapolation required : Reactions inferred from analogous compounds (e.g., methylene-bridged systems) may not fully apply.

Recommendations for Further Research

-

Synthetic challenges : Explore methods to introduce the prop-2-enyl group while maintaining stability.

-

Mechanistic studies : Investigate photochemical vs. thermal reaction pathways.

-

Biological assays : Evaluate metabolic fate and toxicity using in vitro models.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The primary application of 2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one lies in its antioxidant properties. It has been widely studied for its ability to scavenge free radicals and inhibit oxidative stress in biological systems. This property is crucial in:

- Pharmaceuticals : Used in formulations to protect active ingredients from oxidative degradation.

- Food Industry : Acts as a preservative to extend shelf life by preventing rancidity in fats and oils.

Pharmaceutical Applications

Research indicates that this compound can be utilized in the development of drugs aimed at treating conditions related to oxidative stress such as:

- Neurodegenerative Diseases : Its neuroprotective effects have been studied in models of Alzheimer's and Parkinson's diseases.

- Cancer Therapy : Preliminary studies suggest it may enhance the efficacy of certain chemotherapeutic agents by reducing oxidative damage to healthy cells.

Case Study: Neuroprotection

A study published in the Journal of Neurochemistry demonstrated that derivatives of this compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .

Material Science

In materials science, the compound is being explored for its potential use as an additive in polymers and coatings:

- Stabilizers : It acts as a thermal stabilizer in plastics, enhancing their durability against heat and light degradation.

Case Study: Polymer Stabilization

Research published in the Journal of Applied Polymer Science highlighted how incorporating this compound into polyethylene significantly improved its thermal stability and resistance to UV degradation .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant agent in drug formulations | Protects active ingredients |

| Food Industry | Preservative for fats and oils | Extends shelf life |

| Neuroprotection | Potential treatment for neurodegenerative diseases | Reduces oxidative damage |

| Material Science | Thermal stabilizer in plastics | Enhances durability against degradation |

Wirkmechanismus

The mechanism by which 2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound may also interact with enzymes and receptors, modulating their activity and influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Structural and Spectroscopic Insights

- Crystal Structure: The target compound’s non-planar geometry (due to tert-butyl groups) contrasts with the near-planar methoxybenzylidene derivative . Bond lengths in the cyclohexadienone core remain consistent (~1.22 Å for C=O), but substituents alter torsion angles and packing efficiency.

- Spectroscopy : NMR chemical shifts for the allyl group (δ 5.0–6.0 ppm for vinyl protons) distinguish it from hydroxylated analogs (δ 4.5–5.5 ppm for -OH) .

Historical and Industrial Context

p-QMs have been studied since the early 20th century, with seminal work by Turner (1964) and Wagner (1974) establishing their reactivity profiles . Industrially, tert-butyl-substituted derivatives are used as stabilizers in polymers, leveraging their radical-scavenging properties. The hydroxylated variant (CAS 10396-80-2) is documented in NIST databases for analytical applications , while chlorinated analogs serve as intermediates in agrochemical synthesis .

Biologische Aktivität

2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one, commonly referred to as BHT (butylated hydroxytoluene) derivative, is a synthetic phenolic antioxidant widely used in food preservation, cosmetics, and industrial applications. This compound exhibits various biological activities that have been the subject of numerous studies. This article discusses its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H24O2

- Molecular Weight : 236.35 g/mol

- CAS Number : 10396-80-2

Antioxidant Properties

BHT is primarily recognized for its antioxidant properties. It acts as a radical scavenger, preventing oxidative damage to cells and tissues. Studies have shown that BHT can inhibit lipid peroxidation in biological membranes, which is crucial in preventing cellular damage associated with aging and various diseases .

Anti-inflammatory Effects

Research indicates that BHT exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. For instance, preincubation with BHT has been shown to significantly reduce TNF-α levels in alveolar macrophages, suggesting its potential role in managing inflammatory conditions .

Potential Carcinogenicity

While BHT has beneficial properties, some studies have raised concerns regarding its safety. Certain metabolites of BHT have been reported to induce DNA strand breaks and apoptosis in cultured cells. In animal studies, high doses of BHT have been linked to liver tumors, prompting discussions about its long-term safety .

The biological activities of BHT are attributed to several mechanisms:

- Radical Scavenging : BHT donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative stress.

- Metal Chelation : It can chelate transition metals that catalyze oxidative reactions.

- Gene Expression Modulation : BHT influences the expression of genes involved in antioxidant defense mechanisms .

Study 1: Antioxidant Efficacy in Food Preservation

A study demonstrated that the addition of BHT significantly reduced oxidation rates in various food products. The results indicated a shelf-life extension due to decreased rancidity and improved sensory qualities .

Study 2: In Vivo Effects on Inflammation

In a rat model, administration of BHT (60 mg/kg body weight) resulted in reduced inflammation markers and improved liver function tests after exposure to aflatoxin B1, a known carcinogen. This suggests a protective effect against chemically induced liver damage .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves condensation reactions between tert-butyl-substituted phenol derivatives and allylating agents under controlled conditions. For example, analogous compounds (e.g., brominated cyclohexadienones) are synthesized via Schiff base formation in methanol under ambient stirring, followed by crystallization . Optimization may involve adjusting solvent polarity (e.g., methanol vs. ethanol), reaction time (e.g., 30 minutes to 5 days), and stoichiometric ratios of reagents to minimize side products. Monitoring via TLC or HPLC is critical for intermediate purification.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra to verify tert-butyl group signals (~1.3 ppm for ) and conjugated enone systems.

- X-ray diffraction : Resolve crystal structures to confirm bond angles and dihedral planes (e.g., cyclohexadienone ring planarity and substituent orientation) .

- Mass spectrometry : Confirm molecular weight (218.335 g/mol) and fragmentation patterns using high-resolution MS .

Q. What are the key stability concerns for this compound under laboratory storage conditions?

- Methodological Answer : The compound’s stability is influenced by steric hindrance from tert-butyl groups and the reactivity of the α,β-unsaturated ketone. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation or moisture uptake. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at ~250–300 nm) and periodic HPLC analysis .

Advanced Research Questions

Q. How does the electronic environment of the cyclohexadienone core influence its reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : The electron-deficient enone system facilitates cycloaddition reactions. Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Experimentally, track reaction kinetics with varying dienophiles (e.g., electron-rich vs. electron-poor) in polar aprotic solvents (e.g., DMF) .

Q. What experimental strategies can resolve contradictions in reported spectral data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Perform:

- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- Solvent-dependent UV-Vis studies to correlate λmax shifts with polarity.

- Cross-validate with computational IR/Raman spectra (e.g., Gaussian software) .

Q. How can the compound’s stability be assessed under oxidative or acidic conditions relevant to catalytic applications?

- Methodological Answer : Design accelerated aging studies:

- Oxidative stability : Expose to H2O2/O3 and monitor via GC-MS for degradation products (e.g., quinone formation).

- Acidic stability : Incubate in HCl (0.1–1 M) and track structural changes using <sup>13</sup>C NMR carbonyl peak shifts (~190 ppm) .

Q. What role do the tert-butyl groups play in modulating steric effects during supramolecular assembly?

- Methodological Answer : Use X-ray crystallography to analyze packing motifs (e.g., π-π stacking vs. van der Waals interactions). Compare with analogs lacking tert-butyl groups (e.g., methyl or hydrogen substituents) to quantify steric contributions to lattice energy .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may stem from bioavailability or metabolic instability. Conduct:

- ADME profiling : Measure LogP (experimentally ~3.23 via shake-flask method) and plasma protein binding.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .

Q. What computational methods are most reliable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (AMBER) to assess binding affinity and conformational stability. Validate with SPR (surface plasmon resonance) for kinetic parameters (KD, kon/koff) .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.